beta-Casomorphin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La beta-Casomorfina es un péptido opioide derivado de la digestión de la proteína láctea caseína. Se libera principalmente de la fracción beta-caseína de la leche bovina y humana durante la digestión gastrointestinal. La beta-Casomorfina exhibe actividad similar a la morfina y se une a los receptores opioides en el cuerpo, influyendo en varios procesos fisiológicos .

Métodos De Preparación

La beta-Casomorfina se produce mediante la digestión enzimática de la beta-caseína. Este proceso involucra el uso de enzimas proteolíticas como pepsina, tripsina, quimotripsina, elastasa, leucina aminopeptidasa y carboxipeptidasa . La digestión puede ocurrir naturalmente en el tracto gastrointestinal o puede simularse in vitro. Los métodos de producción industrial implican la fermentación de la leche o el uso de combinaciones específicas de enzimas para liberar beta-Casomorfina de la beta-caseína .

Análisis De Reacciones Químicas

La beta-Casomorfina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La beta-Casomorfina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de péptidos oxidados.

Reducción: Las reacciones de reducción pueden modificar los enlaces peptídicos dentro de la beta-Casomorfina, alterando su estructura y actividad.

Sustitución: Las reacciones de sustitución pueden ocurrir en residuos específicos de aminoácidos, lo que lleva a la formación de péptidos modificados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y enzimas específicas.

Aplicaciones Científicas De Investigación

La beta-Casomorfina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La beta-Casomorfina se estudia por sus propiedades químicas e interacciones con otras moléculas.

Mecanismo De Acción

La beta-Casomorfina ejerce sus efectos uniéndose a los receptores opioides, específicamente los receptores mu-opioides, en el cuerpo . Esta unión desencadena una cascada de eventos moleculares que influyen en varios procesos fisiológicos, que incluyen la modulación del dolor, la respuesta inmunitaria y la función gastrointestinal . La interacción del péptido con los receptores opioides es similar a la de la morfina, lo que lleva a su actividad similar a la morfina .

Comparación Con Compuestos Similares

La beta-Casomorfina forma parte de un grupo de péptidos conocidos como casomorfinas, que se derivan de la digestión de la caseína. Compuestos similares incluyen:

beta-Casomorfina-5: Otro péptido opioide con propiedades similares pero diferente secuencia de aminoácidos.

beta-Casomorfina-7: La casomorfina más abundante y estudiada, conocida por su efecto prolongado.

alfa-Casomorfina: Derivada de la alfa-caseína, con propiedades estructurales y funcionales distintas. La beta-Casomorfina es única debido a su secuencia específica de aminoácidos y su capacidad para unirse a los receptores opioides con alta afinidad.

Propiedades

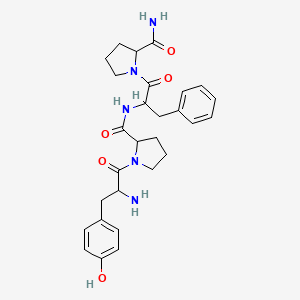

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868285 |

Source

|

| Record name | Tyrosylprolylphenylalanylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-(5-aminomethyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794683.png)

![2-(5,6-Dichloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794686.png)

![2-(6-Chloro-5-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794688.png)

![2-(6-Chloro-5-methoxypyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794690.png)

![2-(6-Chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794699.png)

![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide](/img/structure/B10794704.png)

![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B10794709.png)

![10-O-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 1-O-[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] decanedioate](/img/structure/B10794713.png)

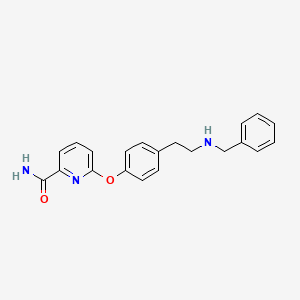

![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)